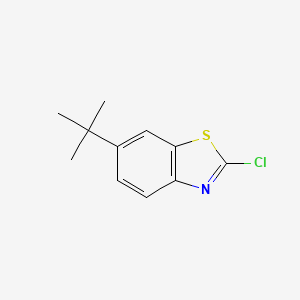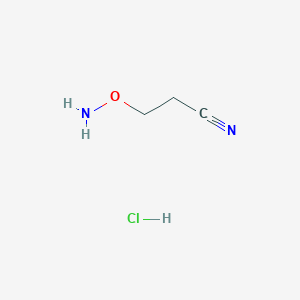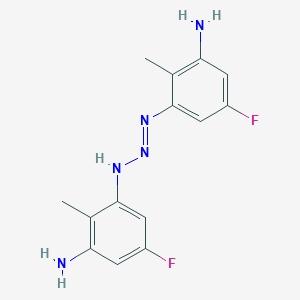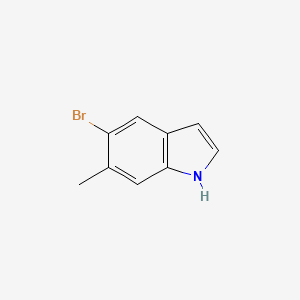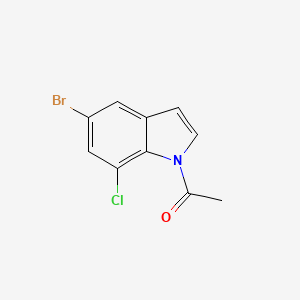
1-(5-溴-7-氯-1H-吲哚-1-基)乙酮
描述
1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, characterized by the presence of bromine and chlorine atoms on the indole ring, exhibits unique chemical properties that make it a subject of interest in various scientific fields.
科学研究应用
1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone has several scientific research applications:
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that result in their biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities . The downstream effects of these pathways contribute to the compound’s therapeutic potential .
Pharmacokinetics
The compound’s molecular weight of 27253 suggests that it may have suitable properties for bioavailability, as compounds with a molecular weight below 500 are generally considered to have good bioavailability.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
生化分析
Biochemical Properties
1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells . Additionally, 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone may interact with proteins involved in cell signaling pathways, further modulating cellular responses.
Cellular Effects
1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the activity of key signaling molecules, such as kinases and transcription factors, leading to altered gene expression patterns . This modulation can result in changes in cellular metabolism, including the inhibition of glycolysis and the promotion of oxidative phosphorylation, ultimately affecting cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of action of 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of downstream signaling events, ultimately leading to changes in gene expression and cellular function. Additionally, the compound may induce changes in the expression of specific genes, further modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell proliferation, apoptosis, and differentiation.
Dosage Effects in Animal Models
The effects of 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth and the suppression of inflammation . At higher doses, 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound may undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further excreted from the body . These metabolic pathways can affect the compound’s bioavailability, efficacy, and toxicity, making it essential to understand its metabolic profile for therapeutic applications.
Transport and Distribution
The transport and distribution of 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone within cells and tissues are critical factors that influence its activity and function . The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . Additionally, the localization and accumulation of 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone in certain tissues can impact its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone plays a crucial role in its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular responses.
准备方法
The synthesis of 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole derivatives.
Bromination and Chlorination: The indole ring is selectively brominated and chlorinated using reagents such as bromine and chlorine gas under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.
化学反应分析
1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone can be compared with other indole derivatives such as:
1-(5-Fluoro-7-chloro-1H-indol-1-yl)ethanone: Similar in structure but with a fluorine atom instead of bromine, exhibiting different reactivity and biological activity.
1-(5-Bromo-7-methyl-1H-indol-1-yl)ethanone: Contains a methyl group instead of chlorine, leading to variations in chemical properties and applications.
属性
IUPAC Name |
1-(5-bromo-7-chloroindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-6(14)13-3-2-7-4-8(11)5-9(12)10(7)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWFHTIPZJKUAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=CC(=CC(=C21)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646834 | |
| Record name | 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-44-1 | |
| Record name | 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


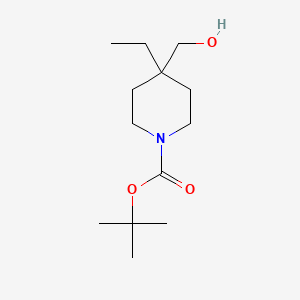
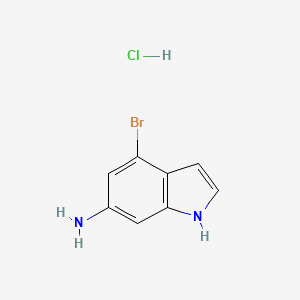
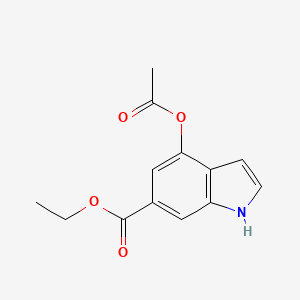
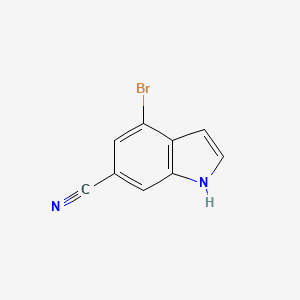
![1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1292559.png)
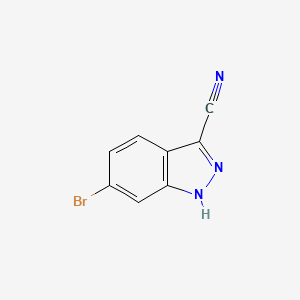
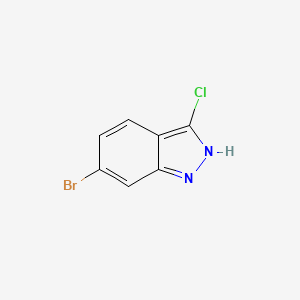
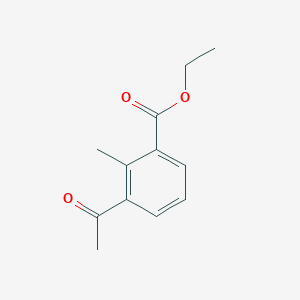
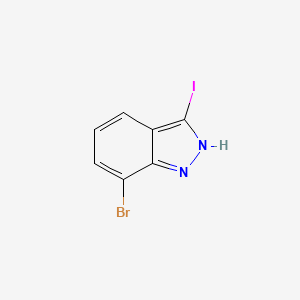
![2-Bromo-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1292567.png)
